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Abstract

FTO001 is an investigational gene therapy developed by Frontera Therapeutics for the treatment
of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by
mutations in the RPEG5 gene.[1] This condition leads to a deficiency in the RPE65 enzyme,
which is crucial for the visual cycle, resulting in profound vision loss from birth.[1] FT001 utilizes
a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional, codon-
optimized version of the human RPEG65 gene directly to retinal cells via a one-time subretinal
injection.[1][2] Early clinical data from Phase 1/2 trials have demonstrated promising safety and
efficacy, with treated patients showing significant improvements in visual function and retinal
sensitivity.[2] This technical guide provides a comprehensive overview of the putative design of
the rAAV2 vector employed in FT001, based on publicly available information and established
principles in the field of ocular gene therapy.

The Therapeutic Challenge: Leber Congenital
Amaurosis-2 (LCA-2)

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe
vision loss at birth.[1] LCA-2, which accounts for a significant portion of LCA cases, is an
autosomal recessive disorder resulting from mutations in the RPE65 gene.[1] The RPE65
enzyme, predominantly expressed in the retinal pigment epithelium (RPE), is a critical
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component of the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-
retinal. This isomer is essential for the regeneration of rhodopsin in photoreceptor cells after
photobleaching. In the absence of functional RPEG65, the visual cycle is disrupted, leading to
the accumulation of toxic precursors and progressive degeneration of photoreceptors.

The FT001 Solution: An Optimized rAAV2-Based
Gene Therapy

FTO001 is designed to address the root cause of LCA-2 by providing a functional copy of the
RPEG65 gene to the affected retinal cells. The therapy leverages Frontera Therapeutics'
proprietary APEX Technology & Manufacturing platform, an innovative adeno-associated virus
(AAV) gene expression system designed to optimize new and clinically validated AAV vectors
for enhanced safety and efficacy.[1][3][4][5]

Vector Components and Design Rationale

The core of FT001 is a meticulously designed rAAV2 vector. While the exact proprietary details
of the vector construct are not publicly disclosed, based on the available information and
common practices in modern gene therapy, the vector cassette likely comprises the following
key elements:

o AAV2 Capsid: The adeno-associated virus serotype 2 capsid is a well-characterized and
frequently used vector for retinal gene therapy. It exhibits a natural tropism for retinal pigment
epithelium (RPE) cells and photoreceptors, making it an ideal choice for delivering the
RPEG5 gene to the primary target cells.[6][7] Its safety and efficacy in ocular applications
have been established in numerous preclinical and clinical studies.[6]

 Inverted Terminal Repeats (ITRs): The vector genome is flanked by ITRs, which are
essential cis-acting elements for the replication and packaging of the viral genome.[8]
Typically derived from AAV2, these sequences are crucial for the formation of stable
episomal concatemers in the nucleus of transduced cells, leading to long-term transgene
expression.[3][9]

e Promoter: To drive the expression of the RPEG5 transgene specifically in the target RPE
cells, a strong and tissue-specific promoter is required. While the specific promoter in FT001
is not specified, it is likely a human RPE65 promoter or a similarly optimized, RPE-specific
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promoter.[10][11] Optimized promoters are designed to provide robust and sustained
expression of the therapeutic gene, enhancing the therapeutic effect at lower vector doses.
[10][11][12]

e Codon-Optimized Human RPE65 Transgene: FT001 delivers a codon-optimized version of
the human RPEG5 gene.[2] Codon optimization involves modifying the transgene's
nucleotide sequence without altering the amino acid sequence of the resulting protein.[13]
This process enhances translational efficiency, leading to higher levels of protein expression.
[13][14] For RPEGS5 gene therapy, this is particularly important to ensure sufficient production
of the RPE65 enzyme to restore the visual cycle.[12][15]

o Polyadenylation (polyA) Signal: A polyA signal, such as the commonly used bovine growth
hormone (bGH) or SV40 polyA, is included downstream of the transgene to ensure proper
processing and stability of the messenger RNA (mMRNA) transcript.

Proposed FT001 rAAV2 Vector Genome

rAAV?2 Vector Genome
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Caption: Proposed genomic structure of the rAAV2 vector for FT001.

Mechanism of Action: Restoring the Visual Cycle

FTO001 is administered via a subretinal injection, which delivers the rAAV2 vector directly to the
space between the RPE and photoreceptor cells.[1] This targeted delivery ensures efficient
transduction of the RPE cells. Once inside the RPE cells, the rAAV2 vector releases its single-
stranded DNA genome, which then travels to the nucleus. Inside the nucleus, the single-
stranded DNA is converted to double-stranded DNA and forms stable episomes, which serve
as a template for the continuous transcription of the codon-optimized RPEG5 gene. The
resulting mRNA is translated into functional RPE65 enzyme, thereby restoring the cell's ability
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to convert all-trans-retinyl esters to 11-cis-retinal. This resupplies the photoreceptors with the
necessary chromophore for phototransduction, ultimately leading to improved visual function.

1. Plasmid Preparation
(rAAV vector, helper, Rep/Cap)

:

2. Co-transfection of
Producer Cells (e.g., HEK293)
G. Large-scale Cell Culture)

(4. Cell Harvesting and Lysis] (1' Patient Anesthesm)
(5. Clarification of Lysate] (2' Pars Plana Vitrectomy)
6. Chromatography Purification 3. Creation of a small

(e.g., affinity, ion exchange) retinal bleb
7. Concentration and 4. Subretinal injection of FT001
Buffer Exchange
8. Quality Control Testing 5 Scleral Closure
(Titer, purity, potency, safety)
G‘). Post-operative MonitoringD
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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